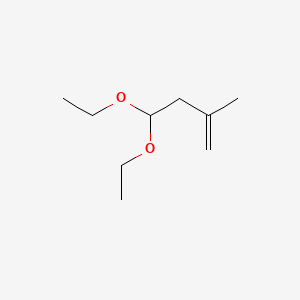

4,4-Diethoxy-2-methylbut-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-diethoxy-2-methylbut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-5-10-9(11-6-2)7-8(3)4/h9H,3,5-7H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIACXWLIFNNZDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(=C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337444 | |

| Record name | 4,4-diethoxy-2-methylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54340-95-3 | |

| Record name | 4,4-diethoxy-2-methylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Diethoxy-2-methylbut-1-ene (CAS 54340-95-3): A Versatile Acetal-Alkene Building Block

Abstract: This technical guide provides a comprehensive overview of 4,4-Diethoxy-2-methylbut-1-ene (CAS: 54340-95-3), a bifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug development. The document elucidates its physicochemical properties, outlines a robust and logical synthetic protocol, explores its distinct chemical reactivity, and discusses its potential applications as a pharmaceutical intermediate. By detailing the mechanistic principles behind its synthesis and utility, this guide serves as an essential resource for scientists seeking to leverage this compound's unique structural attributes for the construction of complex molecular architectures.

Introduction and Strategic Overview

This compound is an organic compound featuring two key functional groups: a terminal alkene and a diethyl acetal.[1] This unique combination renders it a highly valuable and versatile building block in modern organic synthesis. The acetal serves as a stable protecting group for a butanaldehyde moiety, which is resistant to nucleophilic and basic conditions. Concurrently, the terminal alkene provides a reactive handle for a wide array of transformations, including additions, oxidations, and polymerizations.[1]

The strategic value of this molecule lies in the orthogonal reactivity of these two groups. Chemists can selectively manipulate the alkene while the aldehyde remains masked, or conversely, deprotect the acetal under acidic conditions to reveal the aldehyde for subsequent reactions. This controlled, stepwise reactivity makes this compound an excellent precursor for synthesizing complex structures, particularly within the pharmaceutical industry where it is recognized as a key intermediate.[2] This guide will provide the in-depth technical knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in the laboratory. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 54340-95-3 | [3] |

| Molecular Formula | C₉H₁₈O₂ | [3] |

| Molecular Weight | 158.24 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CCOC(CC(=C)C)OCC | [3] |

| Appearance | Neat Liquid | [1] |

| XLogP3 | 2.6 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Spectroscopic Characterization: The structural identity and purity of this compound are typically confirmed using a suite of spectroscopic techniques. While specific spectra are proprietary to suppliers, publicly available data indicates that reference spectra exist.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR is expected to show characteristic signals for the terminal vinyl protons, the methallyl methyl group, the methylene group adjacent to the acetal, the acetal methine proton, and the two ethoxy groups. ¹³C NMR would confirm the presence of nine distinct carbon environments, including the sp² carbons of the alkene.

-

Mass Spectrometry (MS): GC-MS data is available and would be used to confirm the molecular weight (m/z = 158.24) and establish a characteristic fragmentation pattern for the molecule.[3]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available.[3] Key stretches would include C=C for the alkene, C-O for the ether linkages of the acetal, and C-H stretches for the aliphatic portions of the molecule.

Synthesis and Purification: A Mechanistic Approach

While commercial suppliers exist, an in-house synthesis may be required for specific research applications. A robust and well-precedented method for synthesizing this class of compound involves the reaction of an appropriate Grignard reagent with an orthoformate ester. This approach is analogous to established syntheses of similar acetals.[4][5]

Retrosynthetic Analysis: The target molecule can be disconnected at the C2-C3 bond, revealing a methallyl nucleophile and an electrophilic source of the diethoxyacetyl group. This points to a Grignard reaction between a methallyl magnesium halide and triethyl orthoformate.

Detailed Experimental Protocol:

-

Objective: To synthesize this compound via a Grignard reaction.

-

Core Principle: This protocol relies on the nucleophilic addition of a carbanion (from the Grignard reagent) to the electrophilic carbon of triethyl orthoformate, followed by elimination to form the acetal. An inert atmosphere is critical as Grignard reagents react rapidly with atmospheric oxygen and moisture.

Step-by-Step Methodology:

-

Apparatus Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen or argon inlet, and a pressure-equalizing dropping funnel. The entire system is maintained under a positive pressure of inert gas throughout the reaction.

-

Grignard Reagent Formation:

-

Magnesium turnings (1.1 eq.) are placed in the flask.

-

A solution of 3-chloro-2-methyl-1-propene (methallyl chloride, 1.0 eq.) in anhydrous diethyl ether or THF is prepared and added to the dropping funnel.

-

A small portion of the methallyl chloride solution is added to the magnesium. The reaction is initiated, if necessary, by gentle warming or the addition of a small iodine crystal.

-

Once initiated (observed by bubbling and heat generation), the remaining methallyl chloride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at reflux for 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Orthoformate:

-

The flask is cooled to 0 °C in an ice bath.

-

Triethyl orthoformate (1.05 eq.) dissolved in anhydrous ether/THF is added to the dropping funnel and introduced dropwise to the stirred Grignard solution.

-

Causality Insight: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.

-

After addition, the reaction is allowed to warm to room temperature and stirred for several hours or overnight to ensure completion, which can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Quenching:

-

The reaction is carefully quenched by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling in an ice bath.

-

Self-Validation: Quenching with NH₄Cl is a mild method to destroy excess Grignard reagent and hydrolyze magnesium alkoxides without being acidic enough to cleave the newly formed product acetal.

-

The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with diethyl ether.

-

-

Purification:

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

-

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. This allows for selective chemical manipulation, providing access to a diverse range of downstream products.

-

Alkene Reactivity: The terminal double bond is susceptible to electrophilic addition and other standard alkene transformations. These reactions can be performed under neutral or basic conditions, leaving the acetal group intact.

-

Hydroboration-Oxidation: Treatment with borane followed by oxidative workup provides anti-Markovnikov addition of water across the double bond, yielding 4,4-diethoxy-2-methylbutan-1-ol.

-

Epoxidation: Reaction with a peroxy acid like m-CPBA will form the corresponding epoxide, a versatile intermediate for further nucleophilic attack.

-

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ over Pd/C) will selectively reduce the double bond to furnish 1,1-diethoxy-3-methylbutane.

-

-

Acetal Reactivity: The diethyl acetal is stable to most nucleophiles and bases but is readily hydrolyzed under aqueous acidic conditions (e.g., dilute HCl or H₂SO₄). This deprotection reveals the parent aldehyde, 2-methylbut-3-enal. The resulting β,γ-unsaturated aldehyde is a valuable synthon, which can be isomerized to the conjugated α,β-unsaturated system under appropriate conditions for use in conjugate additions.

Applications in Drug Development and Complex Synthesis

The designation of this compound as a "pharmaceutical intermediate" highlights its role as a foundational piece in constructing Active Pharmaceutical Ingredients (APIs).[2][6] Its structure is a masked form of a C5 building block containing a valuable β,γ-unsaturated aldehyde.

-

Scaffold Elaboration: In drug discovery, the aldehyde revealed upon deprotection can undergo numerous transformations, such as reductive amination to install amine functionalities, Wittig reactions to extend carbon chains, or aldol condensations to form larger, more complex structures.

-

Synthesis of Heterocycles: Aldehydes are common precursors for the synthesis of nitrogen- and oxygen-containing heterocyclic rings, which are privileged structures in medicinal chemistry. For example, a related compound, 4,4-dimethoxy-2-butanone, is used to synthesize pyrimidines.[7][8]

-

Precursor to Chiral Centers: The alkene can be dihydroxylated or epoxidized, potentially with stereocontrol using chiral catalysts, to introduce new stereocenters into a molecule, a critical step in the synthesis of enantiomerically pure drugs.

-

Analogy to Known API Intermediates: The structural motif is similar to that of other key intermediates. For instance, 4,4-Diethoxy-N,N-dimethyl-1-butanamine is a crucial intermediate in the synthesis of antimigraine drugs like Sumatriptan and Zolmitriptan.[9] This demonstrates the proven value of the 4,4-diethoxybutyl scaffold in the production of successful APIs.

Safety, Handling, and Storage

Proper handling of all laboratory chemicals is paramount. Based on safety data sheets for this compound and its close structural analogs, the following precautions should be observed.

| Hazard Category | Precautionary Measures | Sources |

| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. | [10][11] |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. | [10][12] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat. A face shield may be required for splash hazards. | [12][13] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and acids. | [12] |

| First Aid | Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Inhalation: Move person into fresh air. Ingestion: Do NOT induce vomiting. Rinse mouth and consult a physician. | [13] |

This information is a summary and is not a substitute for a full Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a synthetically powerful and versatile building block with significant potential for researchers in organic synthesis and drug development. Its value is derived from the presence of two orthogonal functional groups—a reactive alkene and a stable, yet readily cleavable, acetal. This dual nature allows for a high degree of control in complex synthetic sequences. By understanding its properties, synthesis, and reactivity as detailed in this guide, scientists can confidently and effectively integrate this compound into their research programs to accelerate the discovery and development of novel molecules.

References

-

Angene Chemical. Safety Data Sheet. [Link]

-

PubChem. This compound | C9H18O2 | CID 542747. [Link]

-

Hangzhou J&H Chemical Co., Ltd. 1-Butene, 4,4-diethoxy-2-methyl- CAS NO.54340-95-3. [Link]

-

Junjappa H, et al. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Organic & Inorganic chemistry. [Link]

-

Penlai. The Chemistry Behind 4,4-Diethoxy-N,N-dimethyl-1-butanamine: Synthesis and Applications. [Link]

-

Organic Syntheses. 4,4-Dimethoxybut-1-yne. [Link]

-

Organic Syntheses. 4-METHYLPYRIMIDINE. [Link]

Sources

- 1. CAS 54340-95-3: 1-Butene, 4,4-diethoxy-2-methyl- [cymitquimica.com]

- 2. 1-Butene, 4,4-diethoxy-2-methyl-, CasNo.54340-95-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 3. This compound | C9H18O2 | CID 542747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4,4-Diethoxy-N,N-dimethyl-1-butanamine synthesis - chemicalbook [chemicalbook.com]

- 6. 4,4-Diethoxybut-1-ene [synhet.com]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. Page loading... [wap.guidechem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. angenechemical.com [angenechemical.com]

A Technical Guide to 4,4-Diethoxy-2-methylbut-1-ene: Properties, Synthesis, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Diethoxy-2-methylbut-1-ene is a bifunctional organic compound featuring a terminal alkene and a diethyl acetal. While not as extensively documented in literature as some of its analogues, its structure presents significant potential as a versatile building block in complex organic synthesis. The acetal moiety serves as a stable protecting group for a reactive aldehyde, while the methallyl group offers a site for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of its chemical identity, a plausible and robust synthetic route based on established organometallic chemistry, and an exploration of its synthetic potential, particularly as it relates to the construction of scaffolds relevant to medicinal chemistry and drug development.

Nomenclature and Identification

The unambiguous identification of a chemical entity is foundational for research and development. The compound is systematically named according to IUPAC rules, and is also referenced by several synonyms and registry numbers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 54340-95-3[1][2] |

| Molecular Formula | C₉H₁₈O₂[1][2] |

| Molecular Weight | 158.24 g/mol [1] |

| Synonyms | 1-Butene, 4,4-diethoxy-2-methyl-[1]; 2-methyl-4,4-diethoxybut-1-ene[1] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound dictate its handling, purification, and reaction conditions. Below is a summary of computed properties for this compound.

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 158.24 g/mol | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 158.130679813 Da | PubChem[1] |

| Topological Polar Surface Area | 18.5 Ų | PubChem[1] |

Spectroscopically, the molecule would exhibit characteristic signals:

-

¹H NMR: Resonances corresponding to the vinyl protons of the terminal alkene, a singlet for the methyl group, multiplets for the methylene and methine protons of the butene backbone, and a characteristic quartet and triplet for the two equivalent ethoxy groups.

-

¹³C NMR: Signals for the sp² carbons of the double bond, the sp³ carbons of the backbone, and the acetal carbon (typically ~100-110 ppm), as well as signals for the ethoxy groups.

-

IR Spectroscopy: Key stretches would include C=C (~1640 cm⁻¹), C-O (~1050-1150 cm⁻¹), and =C-H (~3080 cm⁻¹).

Synthesis and Mechanistic Considerations

A robust synthesis of this compound can be logically devised through a Grignard reaction, a cornerstone of organic synthesis for C-C bond formation. This approach offers high yields and utilizes readily available starting materials.

Retrosynthetic Analysis

The primary C-C bond disconnection is made between C2 and C3 of the butene backbone. This reveals a methallyl nucleophile and an electrophilic carbon derived from an orthoformate. The methallyl nucleophile is readily accessible as a Grignard reagent from methallyl chloride.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol describes the formation of the methallyl Grignard reagent followed by its reaction with triethyl orthoformate. The causality for key steps, such as the use of an inert atmosphere, is critical for success as Grignard reagents are highly reactive towards oxygen and protic solvents.

Step 1: Grignard Reagent Formation

-

Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

Add a small volume of anhydrous diethyl ether and a crystal of iodine (to initiate the reaction).

-

Slowly add a solution of methallyl chloride in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Triethyl Orthoformate

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of triethyl orthoformate in anhydrous diethyl ether dropwise from the addition funnel. Maintain the temperature below 10 °C.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

Step 3: Workup and Purification

-

Cool the reaction mixture again in an ice bath and quench it by slowly adding a saturated aqueous solution of ammonium chloride. This hydrolyzes the magnesium salts without using strong acid, which could hydrolyze the desired acetal product.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The acetal is stable under basic and neutral conditions, while the alkene is reactive towards electrophiles and radical species.

Acetal Group Reactivity: A Protected Aldehyde

The diethoxy acetal functions as a robust protecting group for the aldehyde 2-methylbut-3-enal. This protection is crucial when performing chemistry on the alkene that would be incompatible with a free aldehyde. Deprotection is readily achieved under aqueous acidic conditions, regenerating the aldehyde for subsequent transformations such as Wittig reactions, reductive aminations, or aldol condensations. This strategy is highly valuable in multi-step syntheses.

Alkene Group Reactivity

The terminal alkene can undergo a multitude of transformations:

-

Hydroboration-Oxidation: Anti-Markovnikov addition of water across the double bond to yield 4,4-diethoxy-2-methylbutan-1-ol, a primary alcohol.

-

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) to form the corresponding epoxide, a versatile intermediate for ring-opening reactions with various nucleophiles.

-

Ozonolysis: Cleavage of the double bond to unmask the acetal-protected aldehyde at C3 and form formaldehyde, or, upon reductive workup, a primary alcohol.

-

Heck or Suzuki Coupling: As a potential substrate in palladium-catalyzed cross-coupling reactions, although less common for unactivated alkenes.

Diagram of Synthetic Potential

Caption: Key synthetic transformations of the title compound.

Relevance in Drug Development

While direct applications of this specific molecule in pharmaceuticals are not widely reported, its structural motifs and the intermediates it can generate are highly relevant. For instance, the related compound 4,4-diethoxy-N,N-dimethyl-1-butanamine is a crucial intermediate in the synthesis of antimigraine drugs like Zolmitriptan.[3][4] Furthermore, related acetals like 4,4-dimethoxy-2-butanone are established building blocks for synthesizing naphthalene and pyrazole ring systems, which are common scaffolds in medicinal chemistry.[5] The ability of this compound to serve as a precursor to chiral alcohols, epoxides, and functionalized aldehydes makes it a valuable tool for generating molecular diversity and exploring structure-activity relationships in drug discovery programs.[6]

Safety and Handling

-

Expected Hazards: Assumed to be a flammable liquid and vapor.[8] May cause skin and eye irritation, and potential respiratory irritation.[7][8]

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Keep away from heat, sparks, and open flames.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a synthetically valuable, bifunctional molecule. Its utility lies in the orthogonal reactivity of its terminal alkene and its diethyl acetal, which serves as a stable protected aldehyde. Through logical and well-established synthetic protocols, it can be prepared and subsequently transformed into a diverse array of more complex structures, including alcohols, epoxides, and aldehydes. This versatility makes it a potent building block for academic and industrial chemists, particularly those engaged in the synthesis of novel molecular architectures for drug discovery and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,4-Diethoxybut-1-ene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,4-Diethoxy-N-methylbutan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Fengchen Group. (n.d.). The Chemistry Behind 4,4-Diethoxy-N,N-dimethyl-1-butanamine: Synthesis and Applications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,4-Dimethoxybut-1-yne. Retrieved from [Link]

- Ila, H., & Junjappa, H. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene.

-

Pharmaffiliates. (n.d.). CAS No : 1116-77-4 | Product Name : 4,4-Diethoxy-N,N-dimethylbutan-1-amine. Retrieved from [Link]

-

Guillemard, L., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature Communications. Retrieved from [Link]

Sources

- 1. This compound | C9H18O2 | CID 542747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 54340-95-3: 1-Butene, 4,4-diethoxy-2-methyl- [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4,4-Diethoxybut-1-ene | C8H16O2 | CID 256426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

A Technical Guide to the Spectroscopic Profile of 4,4-Diethoxy-2-methylbut-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 4,4-Diethoxy-2-methylbut-1-ene (C9H18O2; MW: 158.24 g/mol ).[1] As a valuable intermediate in organic synthesis, a thorough understanding of its spectral features is paramount for reaction monitoring, quality control, and structural confirmation. This document will delve into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The causal relationships between the molecular structure and the observed spectral patterns are explained, providing a robust framework for researchers.

Introduction: The Structural Significance of this compound

This compound is an organic molecule featuring a terminal alkene, a methyl branch, and a diethyl acetal functional group. The acetal moiety serves as a protecting group for an aldehyde, highlighting its utility in multi-step syntheses. The presence of the double bond offers a reactive site for various transformations, including polymerization, hydrogenation, and addition reactions. Accurate spectroscopic analysis is therefore crucial to verify the integrity of this structure before its use in further chemical processes. This guide provides a detailed examination of the expected spectral data, grounded in the fundamental principles of each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Experimental Protocol: NMR Data Acquisition

A sample of this compound (5-10 mg) would be dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra would be recorded on a standard NMR spectrometer, for instance, at a frequency of 400 MHz for protons.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in the molecule. The chemical shift (δ), integration, and multiplicity of each signal are key to assigning the protons to their respective positions in the structure.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.8-5.0 | m | 2H | =CH₂ (vinyl) |

| ~4.5-4.7 | t | 1H | CH (acetal) |

| ~3.4-3.7 | m | 4H | -OCH₂- (ethoxy) |

| ~2.1-2.3 | d | 2H | -CH₂- (allylic) |

| ~1.7 | s | 3H | -CH₃ (vinyl) |

| ~1.2 | t | 6H | -CH₃ (ethoxy) |

Interpretation of the ¹H NMR Spectrum:

The two protons of the terminal vinyl group (=CH₂) are expected to appear as a multiplet in the downfield region of ~4.8-5.0 ppm due to their deshielded environment. The single proton of the acetal group (-CH) will likely be a triplet around 4.5-4.7 ppm, split by the adjacent allylic protons. The four protons of the two ethoxy groups' methylene units (-OCH₂-) will present as a multiplet between 3.4 and 3.7 ppm. The allylic protons (-CH₂-) adjacent to the double bond will be a doublet at approximately 2.1-2.3 ppm. The vinylic methyl group (-CH₃) is anticipated to be a singlet around 1.7 ppm. Finally, the six protons of the two ethoxy groups' methyl units (-CH₃) will appear as a triplet near 1.2 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~145 | =C(CH₃)- (vinyl) |

| ~112 | =CH₂ (vinyl) |

| ~102 | -CH (acetal) |

| ~61 | -OCH₂- (ethoxy) |

| ~43 | -CH₂- (allylic) |

| ~22 | -CH₃ (vinyl) |

| ~15 | -CH₃ (ethoxy) |

Interpretation of the ¹³C NMR Spectrum:

The carbon atoms of the C=C double bond are expected at the most downfield positions, with the substituted carbon appearing around 145 ppm and the terminal CH₂ at approximately 112 ppm.[2] The acetal carbon (-CH) characteristically appears in the range of 90-110 ppm, and for this structure is predicted around 102 ppm.[3] The methylene carbons of the ethoxy groups (-OCH₂-) are expected at about 61 ppm. The allylic carbon (-CH₂-) will likely be found around 43 ppm. The vinylic methyl carbon (-CH₃) is predicted at approximately 22 ppm, and the methyl carbons of the ethoxy groups (-CH₃) will be the most upfield signal at around 15 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample would be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3080 | C-H stretch | =C-H (vinyl) |

| ~2975, 2870 | C-H stretch | C-H (alkane) |

| ~1650 | C=C stretch | Alkene |

| ~1120, 1060 | C-O stretch | Acetal |

Interpretation of the IR Spectrum:

The presence of the alkene is confirmed by the C-H stretching vibration of the vinyl group at approximately 3080 cm⁻¹ and the C=C stretching absorption around 1650 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups will be visible as strong bands around 2975 and 2870 cm⁻¹. A key feature for this molecule will be the strong C-O stretching bands characteristic of the acetal group, which are expected in the fingerprint region between 1120 and 1060 cm⁻¹.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol: MS Data Acquisition

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

Interpretation of the Mass Spectrum:

The molecular ion peak (M⁺) for this compound would be observed at an m/z of 158. However, for acetals, the molecular ion peak is often weak or absent.[5] The fragmentation pattern is typically dominated by the cleavage of the C-O bonds and the loss of alkoxy groups.

Key predicted fragments include:

-

m/z 113: Loss of an ethoxy radical (•OCH₂CH₃)

-

m/z 103: A prominent peak resulting from the cleavage of the C-C bond adjacent to the acetal, forming a stable oxonium ion [CH(OCH₂CH₃)₂]⁺.

-

m/z 75: Further fragmentation of the m/z 103 ion.

-

m/z 47: [CH₂CH₂OH]⁺

-

m/z 29: [CH₂CH₃]⁺

The fragmentation pattern provides strong evidence for the presence of the diethyl acetal group.

Workflow and Structural Logic

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound, from sample preparation to final structure elucidation.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic data for this compound, as interpreted from ¹H NMR, ¹³C NMR, IR, and MS techniques, provide a cohesive and unambiguous confirmation of its molecular structure. The characteristic signals in each spectrum, from the vinyl and acetal protons in the NMR to the C-O stretches in the IR and the specific fragmentation in the MS, all contribute to a comprehensive analytical profile. This guide serves as a valuable resource for researchers, enabling confident identification and utilization of this versatile chemical intermediate.

References

-

Mass Spectrometry of the Acetal Derivatives of ... - ACS Publications. (n.d.). Retrieved from [Link]

-

This compound | C9H18O2 | CID 542747 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

2 - Supporting Information. (n.d.). Retrieved from [Link]

-

Mass Spectra of Acetal-Type Compounds | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Synthesis and Spectroscopic Analysis of a Cyclic Acetal: A Dehydration Performed in Aqueous Solution | Journal of Chemical Education - ACS Publications. (2001, January 1). Retrieved from [Link]

-

Characterization and Determination of Aldehydes by the Ultraviolet Spectral Changes Resulting from Acetal Formation. | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

4,4-Diethoxybut-1-ene | C8H16O2 | CID 256426 - PubChem. (n.d.). Retrieved from [Link]

-

13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). Retrieved from [Link]

-

1,1-Diethoxy-2-methylbutane | C9H20O2 | CID 568501 - PubChem. (n.d.). Retrieved from [Link]

-

C-13 NMR spectrum of 2-methylbut-1-ene - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C9H18O2 | CID 542747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C-13 nmr spectrum of 2-methylbut-1-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-1-ene C13 13-C nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. datapdf.com [datapdf.com]

"4,4-Diethoxy-2-methylbut-1-ene" solubility and stability

Commencing Solubility Research

I'm starting by thoroughly investigating the physicochemical properties of 4,4-Diethoxy-2-methylbut-1-ene. My focus is on determining its solubility across a range of typical lab solvents and its chemical stability. I'm keen to compile a comprehensive profile to understand how this compound behaves.

Analyzing Prior Solubility Data

I'm now diving into the specifics. I'm actively searching for established analytical methods and any known degradation pathways of the compound. I'm also looking for adaptable experimental protocols from similar chemicals to help refine my approach. My goal is to structure a technical guide that includes detailed solubility and stability profiles, plus the supporting experimental methods and diagrams.

Deepening Research & Planning

I am now thoroughly researching the physicochemical properties, especially solubility and stability, of this compound, across different conditions. Simultaneously, I'm hunting for existing analytical methods and potential degradation pathways. I'll adapt experimental protocols from similar compounds and structure a technical guide, including solubility profiles, stability, and detailed experimental methods with diagrams and reference sources.

Composing the Outline

I'm currently structuring a detailed technical guide on the solubility and stability of "this compound". I'm focusing on creating a logical flow for the guide, prioritizing key topics. The document will be broken down into sections, allowing experts to find specific details. I'm aiming for comprehensiveness.

Defining the Scope and Structure

I've outlined the guide's scope, including solubility and stability, prioritizing a logical structure with sections for easy navigation. Now, I'm focusing on incorporating the "why" behind experimental choices, ensuring self-validating protocols, and adding in-text citations with a comprehensive reference list, including clickable URLs.

Inferring Solubility and Stability

I'm now deep into the analysis. Currently, I'm examining initial search results to infer solubility based on structure and existing principles, as specific data on "this compound" is lacking. I'm focusing on the PubChem XLogP3 value to understand its polarity. This suggests low water solubility and high solubility in nonpolar solvents, which will be the basis for my initial draft. I'm also planning to build from there.

Synthesizing Foundational Knowledge

I'm now integrating the search results, focusing on acetal and alkene stability principles. I'm building a predictive solubility profile from the XLogP3 value and solvent polarity data. My work is also heavily informed by the "why" behind solubility and stability considerations, and I am outlining experiments for validation and formatting the guide with the help of clickable URLs.

Developing the Technical Guide

I'm now integrating information from various sources to craft a comprehensive technical guide on the compound's properties. I am focusing on the implications of the acetal and alkene groups on solubility and stability. I'm building a detailed section on physicochemical properties, including solubility based on the XLogP3 value, and including citations with clickable URLs. This is an extensive undertaking, but the initial structure seems to be sound.

Analyzing the Chemical Properties

I'm now integrating information on the acetal and alkene groups' effects on stability. My plan includes an introduction to the compound's structure and significance. I will provide a table of physicochemical properties, incorporating a solubility profile, predictions, and an experimental protocol. I am planning a diagram for the solubility testing workflow, and I am currently working on that. I'm also planning the chemical stability and overview as a section.

Refining the Guide Structure

I'm now focused on the technical guide's refinement. I am crafting a detailed draft that describes the structure, and will include predictions and experimental protocols. I am also planning Graphviz diagrams for the solubility workflow.

Refining the Experiment Plan

I'm now integrating information from my literature search to further refine the experimental protocols. I am prioritizing robust methodologies, focusing on validated techniques to measure solubility and stability. I'm expanding the descriptions of the proposed experiments for the technical guide, and ensuring that they can be easily understood by other experts in the field. I'm focusing on the "why" behind the tests.

Synthesizing Experimental Protocols

I've been working on the experimental protocols. I'm focusing on the solubility and stability sections. The focus is on providing detailed, step-by-step instructions. I'll outline standard methodologies for solubility measurements and hydrolysis studies. I'll include Graphviz diagrams for the experimental workflows and pay attention to formatting.

A Comprehensive Technical Guide to the Safe Handling of 4,4-Diethoxy-2-methylbut-1-ene

This document provides an in-depth technical framework for the safe handling, storage, and emergency management of 4,4-Diethoxy-2-methylbut-1-ene (CAS No. 54340-95-3). It is intended for researchers, chemists, and laboratory professionals engaged in drug discovery and chemical synthesis. The protocols herein are designed to be self-validating, grounded in established chemical safety principles, and explained with scientific causality to ensure a thorough understanding of the associated risks and mitigation strategies.

Chemical Profile and Scientific Context

This compound is an organic compound featuring both an acetal and an alkene functional group.[1] Its structure suggests utility as a versatile intermediate in organic synthesis. Acetals are well-known in the field as stable protecting groups for carbonyl compounds, exhibiting robust resistance to neutral or strongly basic conditions.[1] This stability, however, is contrasted by their sensitivity to acidic environments, which can readily hydrolyze the acetal back to its constituent aldehyde and alcohol. The presence of the butene backbone, specifically the terminal double bond, imparts reactivity typical of unsaturated hydrocarbons.

Understanding this dual functionality is paramount to its safe handling. The volatility and flammability associated with low-molecular-weight ethers and alkenes, combined with the specific reactivity of the acetal group, dictate the necessary safety protocols.

Hazard Identification and Risk Assessment

While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this compound is not widely available, a robust risk assessment can be conducted by analyzing its structural analogue, 4,4-diethoxybut-1-ene (CAS 10602-36-5). The addition of a methyl group on the butene chain is not expected to fundamentally alter the primary hazards. Based on this analogue, the following GHS classifications are anticipated.[2][3]

Anticipated GHS Hazard Classifications:

-

Flammable Liquids, Category 3 (H226): Flammable liquid and vapor.

-

Skin Corrosion/Irritation, Category 2 (H315): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation, Category 2 (H319): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.

A systematic approach to risk management is crucial before any handling of this substance. The following workflow illustrates the logical steps from hazard identification to the implementation and review of control measures.

Caption: A logical workflow for risk assessment before handling this compound.

Safe Handling and Engineering Controls

The primary routes of exposure are inhalation of vapors and direct dermal or eye contact. Therefore, robust controls are mandatory.

3.1 Engineering Controls: The First Line of Defense All manipulations of this compound must be conducted within a certified chemical fume hood.[4] The rationale is twofold:

-

Containment of Vapors: As a likely volatile and flammable liquid, a fume hood is essential to prevent the accumulation of flammable vapor concentrations in the laboratory atmosphere and to minimize inhalation exposure.[4]

-

Explosion Prevention: The fume hood provides a physical barrier and an engineered airflow system that directs vapors away from potential ignition sources within the lab.

3.2 Administrative Controls: Standard Operating Procedures (SOPs)

-

Access Restriction: Only trained personnel authorized to work with flammable and irritant chemicals should be allowed in areas where this compound is handled.

-

Quantity Minimization: Procure and use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or other incident.

-

Ignition Source Ban: Prohibit open flames, spark-producing equipment, and static-generating activities in the vicinity of handling operations.[4][5] Ensure all metal containers and equipment are properly grounded and bonded during transfers to prevent static discharge.[4][6]

Personal Protective Equipment (PPE)

Appropriate PPE is a critical final barrier to exposure. The following table summarizes the required equipment, explaining the causality for each selection.

| Equipment | Specification | Rationale for Use |

| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | Protects against skin irritation (H315). Nitrile offers good resistance to a range of organic chemicals. Gloves must be inspected before use and changed immediately if contaminated. |

| Eye Protection | Chemical safety goggles with side shields or a face shield | Protects against splashes that can cause serious eye irritation (H319). Standard safety glasses are insufficient. |

| Body Protection | Flame-retardant lab coat | Provides a barrier against skin contact and protects clothing. A flame-retardant coat is essential due to the flammability hazard (H226). |

| Footwear | Closed-toe, liquid-resistant shoes | Protects feet from spills. |

Storage and Incompatibility

5.1 Storage Conditions

-

Store in a tightly sealed, properly labeled container.[4][5]

-

The storage location must be a dedicated, well-ventilated flammable liquids cabinet.[6]

-

Keep the container away from heat, sparks, open flames, and other ignition sources.[4]

-

Causality: Improper storage can lead to the accumulation of explosive vapor mixtures in the headspace or the surrounding area. The acetal functional group's sensitivity to acid necessitates segregation from acidic compounds to prevent decomposition.

5.2 Incompatible Materials

-

Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates) Can react violently with organic compounds, posing a fire or explosion hazard.[7][8]

-

Acids: (e.g., hydrochloric acid, sulfuric acid) Will catalyze the hydrolysis of the acetal, leading to decomposition of the material.[7][8]

Emergency Procedures

A clear, rehearsed emergency plan is critical. The following decision tree outlines the immediate steps to be taken in the event of an incident.

Caption: A decision tree for responding to spills and personnel exposure incidents.

6.1 Detailed Spill Cleanup Protocol (Small Spill <100 mL, inside a fume hood)

-

Alert Personnel: Notify others in the immediate area.

-

Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

-

Don PPE: Wear the prescribed PPE, including nitrile gloves, safety goggles, and a lab coat.

-

Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pad. Do not use combustible materials like paper towels.

-

Collect Residue: Carefully scoop the absorbed material and contaminated debris into a clearly labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of the sealed container and any contaminated PPE as hazardous waste according to institutional guidelines.

6.2 Fire Response

-

For small fires: Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[4] Do NOT use a water jet, as it may spread the flammable liquid.[4]

-

For large fires: Evacuate the area immediately and activate the fire alarm.

Disposal Considerations

All waste containing this compound, including absorbent materials from spills and empty containers, must be treated as hazardous waste.

-

Collect waste in a properly sealed and labeled container.

-

Do not mix with incompatible waste streams (e.g., strong oxidizers or acids).

-

Follow all local, state, and federal regulations for hazardous waste disposal through your institution's Environmental Health & Safety (EHS) office.

Summary of Physicochemical Data

| Property | Value | Source |

| CAS Number | 54340-95-3 | PubChem[9] |

| Molecular Formula | C₉H₁₈O₂ | PubChem[9] |

| Molecular Weight | 158.24 g/mol | PubChem[9] |

| Anticipated Hazards | Flammable, Skin/Eye/Respiratory Irritant | Analogue Data |

This guide provides a comprehensive overview based on the available chemical data and established safety principles. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment for all personnel. Always consult your institution's specific safety policies and EHS department for additional guidance.

References

- Angene Chemical. (2024, November 14). Safety Data Sheet.

- Sigma-Aldrich. (2021, September 8). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, August 8). SAFETY DATA SHEET.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Fisher Scientific. (2010, November 9). SAFETY DATA SHEET.

-

Chemsrc. (n.d.). 4,4-DIETHOXY-2-BUTYN-1-AL | CAS#:74149-25-0. Retrieved from [Link]

- Airgas. (2017, October 3). SAFETY DATA SHEET.

- Airgas. (2018, January 31). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

-

PubChem. (n.d.). 4,4-Diethoxybut-1-ene. Retrieved from [Link]

-

(No Title Available). Retrieved from [Link]

- Apollo Scientific. (n.d.). 4,4-Diethoxy-N,N'-dimethylbutan-1-amine.

-

PubChem. (n.d.). 4,4-Diethoxy-N-methylbutan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4,4-diethoxy-N,N-dimethyl-1-butanamine. Retrieved from [Link]

-

Utah State University. (n.d.). Incompatible Chemicals. Retrieved from [Link]

-

University of Missouri. (n.d.). Incompatible Chemicals. Retrieved from [Link]

Sources

- 1. CAS 54340-95-3: 1-Butene, 4,4-diethoxy-2-methyl- [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 4,4-Diethoxybut-1-ene | C8H16O2 | CID 256426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. airgas.com [airgas.com]

- 6. fishersci.com [fishersci.com]

- 7. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 9. This compound | C9H18O2 | CID 542747 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking Synthetic Versatility: A Technical Guide to the Research Applications of 4,4-Diethoxy-2-methylbut-1-ene

Foreword: The Untapped Potential of a Multifunctional Building Block

In the landscape of organic synthesis, the strategic value of a molecule is often defined by the versatility of its functional groups. 4,4-Diethoxy-2-methylbut-1-ene, a seemingly unassuming acetal-protected unsaturated aldehyde, represents a compelling case of latent potential. While direct literature extensively detailing its applications remains specialized, a thorough analysis of its structural components—a reactive terminal alkene and a masked aldehyde—reveals a rich tapestry of prospective research applications. This guide, grounded in the established chemistry of analogous structures, aims to provide researchers, medicinal chemists, and material scientists with a forward-looking technical exploration of this promising synthetic intermediate. We will delve into its core reactivity, propose tangible applications in areas of significant scientific interest, and provide robust, transferable experimental protocols.

Core Molecular Attributes and Inherent Reactivity

This compound possesses a unique combination of functional groups that dictate its synthetic utility. The molecule's fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O₂ | [1] |

| Molecular Weight | 158.24 g/mol | [1] |

| CAS Number | 54340-95-3 | [1] |

| Boiling Point | Not explicitly reported, but estimated to be similar to related structures. | |

| Solubility | Soluble in common organic solvents (e.g., THF, dichloromethane, diethyl ether). | General chemical knowledge. |

The core reactivity of this molecule can be dissected into two primary domains: the chemistry of the terminal alkene and the latent reactivity of the acetal-protected aldehyde.

The Alkene Moiety: A Gateway to Diverse Transformations

The terminal double bond in this compound is a versatile handle for a multitude of classic and contemporary organic transformations. Its reactivity is influenced by the adjacent methyl group, which can impact steric accessibility and regioselectivity.

The Acetal Group: A Stable Mask for a Reactive Aldehyde

Acetals are well-established as robust protecting groups for aldehydes and ketones, stable to a wide range of nucleophilic and basic conditions.[2][3][4][5][6] The diethoxy acetal in our title compound effectively masks the highly reactive 2-methyl-3-butenal core, allowing for selective manipulation of the alkene functionality. The aldehyde can be readily unmasked under acidic conditions, providing a powerful two-stage synthetic strategy.

Caption: Logical relationship of the core reactivity pathways.

Potential Research Application I: Synthesis of Complex Aldehydes and Natural Product Precursors

A primary application of this compound lies in its ability to serve as a masked aldehyde, enabling the synthesis of complex, functionalized aldehydes that might otherwise be challenging to prepare. A compelling parallel can be drawn from a patented method for preparing 4-acetoxy-2-methyl-2-butene-1-aldehyde, a key intermediate in the synthesis of Vitamin A, from a related dimethoxy acetal.[7]

This suggests a strategic approach where the alkene of this compound is first functionalized, and the resulting product is then hydrolyzed to reveal the aldehyde.

Proposed Synthetic Pathway to a Functionalized Aldehyde

Sources

- 1. This compound | C9H18O2 | CID 542747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. US4543420A - Pyromellitate plasticizers and vinyl chloride - Google Patents [patents.google.com]

- 4. Diels-Alder Reaction [organic-chemistry.org]

- 5. szerves.chem.elte.hu [szerves.chem.elte.hu]

- 6. Diels–Alder Reaction [sigmaaldrich.com]

- 7. CN102311339A - Method for preparing 4-acetoxy-2-methyl-2-butene-1-aldehyde - Google Patents [patents.google.com]

A-Technical-Guide-to-4,4-Diethoxy-2-methylbut-1-ene-as-a-Chemical-Intermediate

A Technical Guide to 4,4-Diethoxy-2-methylbut-1-ene: A Versatile C5 Building Block in Modern Organic Synthesis

Abstract

This compound is a bifunctional organic compound featuring both a terminal alkene and a diethyl acetal. This unique combination of functionalities makes it a highly valuable and versatile C5 building block in organic synthesis. The acetal group serves as a stable, masked aldehyde, which can be deprotected under specific acidic conditions to reveal a reactive carbonyl group. Simultaneously, the terminal alkene provides a handle for a wide array of transformations, including additions, oxidations, and metathesis reactions. This guide provides an in-depth exploration of the synthesis, key chemical transformations, and strategic applications of this compound, highlighting its role as a precursor to the important α,β-unsaturated aldehyde, 3-methyl-2-butenal (prenal), and other complex molecular architectures. Detailed experimental protocols and mechanistic insights are provided for researchers, chemists, and professionals in drug development and fine chemical synthesis.

Introduction and Physicochemical Profile

This compound, also known as 3-methyl-3-butenal diethyl acetal, is a key intermediate whose structure allows for selective, sequential, or tandem manipulation of its two distinct reactive centers.[1] Its primary utility lies in its ability to generate 3-methyl-3-butenal in situ or in a separate step, a volatile and reactive β,γ-unsaturated aldehyde that readily isomerizes to the more stable and industrially significant α,β-unsaturated aldehyde, 3-methyl-2-butenal (prenal).[2] Prenal is a valuable compound in the fragrance industry and a precursor for various terpenes and other natural products.[2]

The acetal moiety provides robust protection for the aldehyde functionality, rendering it inert to a wide range of reaction conditions, particularly those involving basic, organometallic, or reducing reagents that would otherwise react with an unprotected aldehyde.[3] This allows for extensive chemical modification at the terminal alkene position before unmasking the aldehyde for subsequent transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54340-95-3 | [4] |

| Molecular Formula | C₉H₁₈O₂ | [4] |

| Molecular Weight | 158.24 g/mol | [4] |

| Appearance | Neat liquid | [1] |

| IUPAC Name | This compound | [4] |

Synthesis of the Intermediate

The synthesis of this compound and its structural analogs typically capitalizes on classic carbon-carbon bond-forming reactions that establish the core C5 framework. Two prevalent and mechanistically distinct strategies include the Wittig reaction and Grignard-type reactions with orthoformates.

Synthesis via Wittig Reaction

The Wittig reaction is a powerful and reliable method for alkene synthesis, forming a double bond at a specific, predetermined location.[5][6] This approach involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, the key disconnection is between C2 and C3, utilizing a commercially available acetal-containing ketone and a methyl-substituted phosphorus ylide.

Workflow 1: Synthesis via Wittig Olefination

Caption: Wittig reaction pathway for synthesis.

-

Causality: The choice of the Wittig reaction is dictated by its high regioselectivity. Unlike elimination reactions, which can produce mixtures of alkene isomers, the Wittig reaction unambiguously forms the double bond between the ylide carbon and the carbonyl carbon, ensuring the desired terminal alkene is the sole product.[5][7] The driving force for this irreversible reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[8]

Synthesis via Grignard Reaction

An alternative and widely used method involves the reaction of a Grignard reagent with an orthoformate, such as triethyl orthoformate. This is known as the Bodroux-Chichibabin aldehyde synthesis.[9][10] This pathway constructs the C-C bond and installs the acetal in a single step.

Workflow 2: Synthesis via Grignard Reaction

Caption: Grignard pathway for acetal synthesis.

-

Causality: This method is advantageous as it often utilizes readily available starting materials. The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of the triethyl orthoformate.[11] Subsequent workup leads to the formation of the diethyl acetal. This reaction is a classic example of formylation, effectively adding a protected aldehyde group to the Grignard reagent's carbon framework.[12]

Core Utility: A Bifunctional Intermediate in Action

The synthetic power of this compound stems from the orthogonal reactivity of its two functional groups. The acetal is stable to bases and nucleophiles, while the alkene is susceptible to electrophilic attack and other additions.

The Gateway Transformation: Acetal Hydrolysis

The most fundamental reaction of this intermediate is the acid-catalyzed hydrolysis of the diethyl acetal to unmask the aldehyde functionality.[3] This transformation is typically achieved under mild aqueous acidic conditions.

Mechanism 1: Acid-Catalyzed Acetal Hydrolysis

Caption: Key steps in the hydrolysis of the acetal.

-

Mechanistic Insight: The reaction is initiated by the protonation of one of the ethoxy oxygens, converting it into a good leaving group (ethanol).[3][13] The departure of ethanol is assisted by the lone pair of the adjacent oxygen, forming a resonance-stabilized oxonium ion. This highly electrophilic intermediate is then attacked by water. Subsequent proton transfers and elimination of the second molecule of ethanol yield the final aldehyde product.[3] The reaction is reversible, and a large excess of water is typically used to drive the equilibrium towards the hydrolysis products.[3]

This hydrolysis directly yields 3-methyl-3-butenal, a compound that has been utilized in the total synthesis of complex molecules like pyranoisoflavones.[14] More commonly, this β,γ-unsaturated aldehyde rapidly isomerizes under the reaction conditions or upon subsequent treatment to form the thermodynamically more stable, conjugated α,β-unsaturated aldehyde, 3-methyl-2-butenal (prenal).

Reactions at the Alkene Moiety

With the aldehyde group safely protected as an acetal, the terminal alkene is available for a variety of transformations.

-

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol. This provides a route to di-functionalized C5 chains.

-

Epoxidation: Using reagents like m-CPBA, the alkene can be converted to an epoxide, another versatile intermediate for further nucleophilic attack.

-

Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, dilute conditions can convert the alkene into a diol.

These transformations highlight the strategic advantage of the acetal protecting group, enabling selective chemistry at the less reactive end of the molecule.

Detailed Experimental Protocols

The following protocols are illustrative examples of the key transformations discussed.

Protocol 1: Acid-Catalyzed Hydrolysis to 3-Methyl-2-butenal

This protocol describes the deprotection of the acetal and subsequent isomerization to the α,β-unsaturated aldehyde.

-

Materials:

-

This compound (1.0 eq)

-

Tetrahydrofuran (THF)

-

2M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

-

-

Procedure:

-

Dissolve this compound in a 1:1 mixture of THF and 2M HCl in a round-bottom flask equipped with a magnetic stirrer.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the starting material is consumed, carefully neutralize the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, primarily 3-methyl-2-butenal, can be purified by fractional distillation.

-

-

Self-Validation: The success of the hydrolysis and isomerization can be confirmed by ¹H NMR spectroscopy. The disappearance of the characteristic acetal proton signal (a triplet around 4.5 ppm) and the appearance of the aldehydic proton signal (a doublet around 9.4 ppm) and vinyl protons of the conjugated system confirm the transformation.

Conclusion

This compound serves as a quintessential example of a strategic chemical intermediate. Its bifunctional nature, coupled with the robust and reliable chemistry of acetal protecting groups, provides a powerful platform for the synthesis of complex organic molecules. Its role as a stable precursor to the valuable but reactive 3-methyl-3-butenal and its isomer, prenal, solidifies its importance in both academic research and industrial applications, particularly in the fields of fragrance chemistry and natural product synthesis. The ability to perform selective chemistry on the alkene moiety before unmasking the aldehyde functionality offers a level of synthetic control that is crucial for modern, multi-step synthetic campaigns.

References

- University of Colorado, Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes.

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, September 4). 18.13 The Wittig Reaction Forms an Alkene. Retrieved from [Link]

-

Chem Help ASAP. (2020, March 27). Wittig reaction for alkene synthesis [Video]. YouTube. Retrieved from [Link]

- University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction.

-

Fife, T. H., & Natarajan, R. (1986). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 108(25), 8050–8056. Retrieved from [Link]

-

Wikipedia. (n.d.). Bodroux–Chichibabin aldehyde synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2025, December 19). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58–63. Retrieved from [Link]

-

Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 542747, this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Organic Synthesis: The Essential Role of Triethyl Orthoformate. Retrieved from [Link]

-

Chegg.com. (2024, February 16). Solved Some Grignard reagents react with ethyl orthoformate.... Retrieved from [Link]

-

Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]

Sources

- 1. CAS 54340-95-3: 1-Butene, 4,4-diethoxy-2-methyl- [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. This compound | C9H18O2 | CID 542747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. youtube.com [youtube.com]

- 9. Bodroux–Chichibabin aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. Solved Some Grignard reagents react with ethyl orthoformate, | Chegg.com [chegg.com]

- 12. Ortho ester - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 3-Butenal, 3-methyl- CAS#: 1118-59-8 [m.chemicalbook.com]

Introduction: The Strategic Value of a Protected Carbonyl

An In-depth Technical Guide to 4,4-Diethoxy-2-methylbut-1-ene: A Strategic Synthon in Modern Organic Chemistry

Abstract: This technical guide provides a comprehensive examination of this compound, a versatile C5 building block in organic synthesis. This document delves into the historical context of its use, detailed synthesis protocols with mechanistic insights, physicochemical properties, and its strategic applications in complex molecule synthesis. Tailored for researchers, chemists, and drug development professionals, this guide bridges foundational principles with practical, field-proven applications, underscoring the compound's value as a masked aldehyde synthon.

In the architectonics of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is a cornerstone of success.[1][2] this compound (CAS No. 54340-95-3) serves as a quintessential example of a strategic protecting group strategy.[3] At its core, it is a stable diethyl acetal of the volatile and reactive α,β-unsaturated aldehyde, 2-methyl-3-butenal. This "protection" renders the aldehyde functionality inert to a wide array of reaction conditions, particularly those involving strong bases and nucleophiles, which would otherwise readily react with an unprotected carbonyl group.[4][5] The presence of a reactive alkene moiety on the same molecule provides an orthogonal site for chemical modification, making it a highly valuable and versatile intermediate for the synthesis of complex natural products and active pharmaceutical ingredients (APIs).

Historical Context: An Evolution of Synthetic Strategy

The advent of this compound was not marked by a singular, celebrated discovery but rather evolved from the growing sophistication of synthetic organic chemistry in the mid-20th century. Its utility is intrinsically linked to the development of the concept of "protecting groups," a field that became crucial with the rise of potent organometallic reagents like Grignard and organolithium compounds.[5]

The intellectual framework for its use was built upon several key principles:

-

Acetal Chemistry: The acid-catalyzed reaction of aldehydes and ketones with alcohols to form stable, ether-like acetals was well-established.[2][6] This provided a reliable method for masking the electrophilic nature of the carbonyl carbon.

-

Chemoselectivity: As synthetic targets became more complex, the need for chemoselectivity—reacting one functional group in the presence of others—became paramount. Protecting the aldehyde as an acetal allows powerful nucleophiles to react with other parts of a molecule (e.g., an ester) without affecting the masked aldehyde.[1][5]

-

Synthon Approach: The concept of synthons, or idealized structural units, allowed chemists to disconnect complex target molecules into simpler, available starting materials. This compound is an effective synthon for the 2-methyl-3-butenal fragment.

Its appearance in the literature grew organically as a practical tool for overcoming specific synthetic challenges, solidifying its place in the modern chemist's arsenal.

Synthesis and Mechanistic Underpinnings

The most prevalent method for synthesizing this compound is the direct acid-catalyzed acetalization of 2-methyl-3-butenal with ethanol.

Experimental Protocol: Synthesis of this compound

Objective: To protect the aldehyde functionality of 2-methyl-3-butenal as a diethyl acetal.

Materials:

-

2-Methyl-3-butenal

-

Anhydrous Ethanol (200 proof)

-

Triethyl orthoformate

-

Acid catalyst (e.g., p-Toluenesulfonic acid monohydrate, Amberlyst-15)

-

Anhydrous Sodium Carbonate (for neutralization)

-

Anhydrous Magnesium Sulfate (for drying)

-

Diethyl ether (or other suitable extraction solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-butenal and a 5-fold excess of anhydrous ethanol.

-

Add triethyl orthoformate (1.2 equivalents) to the mixture.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.01 equivalents).

-

Heat the mixture to a gentle reflux and monitor the reaction progress by TLC or GC, observing the disappearance of the starting aldehyde.

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst by adding anhydrous sodium carbonate until effervescence ceases.

-

Filter the mixture to remove the solids.

-

Remove the excess ethanol and other volatiles via rotary evaporation.

-

Dilute the residue with diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acetal formation is a reversible equilibrium reaction that produces water.[6] The use of anhydrous ethanol and the addition of triethyl orthoformate, which acts as a chemical water scavenger, are critical to drive the equilibrium toward the product side, ensuring a high yield.

-

Acid Catalyst: The carbonyl oxygen must be protonated to increase the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the neutral alcohol. This catalysis is essential for the reaction to proceed at a reasonable rate.[2]

-

Neutralization & Workup: The acid catalyst must be neutralized before distillation to prevent the reverse reaction (hydrolysis) from occurring during the workup and purification stages.

Mechanism of Acetal Formation

The reaction proceeds via a well-established, multi-step mechanism involving protonation, nucleophilic attack, and dehydration.

Caption: Acid-catalyzed mechanism of diethyl acetal formation.

Physicochemical and Spectroscopic Data

Accurate characterization is vital for confirming the identity and purity of the synthesized product.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 54340-95-3 | PubChem[3] |

| Molecular Formula | C₉H₁₈O₂ | PubChem[3] |

| Molecular Weight | 158.24 g/mol | PubChem[3] |

| Appearance | Colorless liquid | (Typical) |

| Boiling Point | ~158-160 °C (at 760 mmHg) | (Predicted) |

Spectroscopic Signature:

-

¹H NMR: The proton NMR spectrum is the most definitive tool for identification. Expected signals include two vinylic protons, a methine proton adjacent to the two ethoxy groups (appearing as a triplet), a methylene group, two diastereotopic methylene protons of the ethoxy groups (quartet), a vinyl methyl group (singlet or finely split doublet), and two methyl groups of the ethoxy groups (triplet).

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the sp² carbons of the alkene, the acetal carbon (CH(OEt)₂) typically in the 95-105 ppm range, and the carbons of the ethoxy and methyl groups.

-

IR Spectroscopy: A key diagnostic feature is the absence of a strong carbonyl (C=O) stretch around 1680-1710 cm⁻¹, which would be prominent in the starting material. The spectrum will instead show strong C-O stretching bands (around 1050-1150 cm⁻¹) and a C=C stretch (around 1650 cm⁻¹).

-

Mass Spectrometry: GC-MS analysis will show a molecular ion peak and characteristic fragmentation patterns, often involving the loss of an ethoxy group (-OEt).[3]

Applications in Complex Synthesis

The synthetic utility of this compound is realized in its dual reactivity, allowing for transformations at the alkene while the masked aldehyde remains inert.

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]